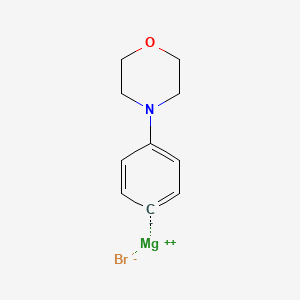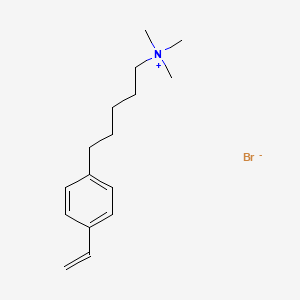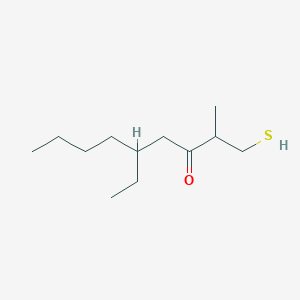
4-(Morpholin-1-yl)phenylmagnesium bromide, 0.25 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Morpholin-1-yl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of carbon-carbon bonds in the synthesis of various organic molecules.
準備方法
合成経路と反応条件
4-(モルホリン-1-イル)フェニルマグネシウムブロミドの合成は、通常、THF の存在下で 4-ブロモフェニルモルホリンとマグネシウムを反応させることから始まります。この反応は、通常窒素またはアルゴンなどの不活性雰囲気下で行われ、反応が水分または酸素の影響を受けないようにします。一般的な反応スキームは以下のとおりです。
4-ブロモフェニルモルホリン+Mg→4-(モルホリン-1-イル)フェニルマグネシウム ブロミド
工業的生産方法
工業的な環境では、4-(モルホリン-1-イル)フェニルマグネシウムブロミドの生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスには、大型反応器を使用し、反応条件を厳密に管理して、高収率と高純度を確保することが含まれます。この化合物は、多くの場合、バルクで生産され、THF に保存されて安定性を維持します。
化学反応の分析
反応の種類
4-(モルホリン-1-イル)フェニルマグネシウムブロミドは、以下を含むいくつかのタイプの化学反応を起こします。
求核付加: アルデヒドやケトンなどのカルボニル化合物に付加してアルコールを形成できます。
置換反応: ハロゲン化物と反応して新しい炭素-炭素結合を形成できます。
カップリング反応: カップリング反応に参加してビアリール化合物を形成できます。
一般的な試薬と条件
カルボニル化合物: アルデヒドとケトンは、求核付加反応の一般的な試薬です。
ハロゲン化物: アルキルハロゲン化物とアリールハロゲン化物は、置換反応で使用されます。
触媒: パラジウムまたはニッケル触媒は、カップリング反応で頻繁に使用されます。
主な生成物
アルコール: カルボニル化合物への求核付加から形成されます。
新しい炭素-炭素結合: 置換反応とカップリング反応から形成されます。
4. 科学研究への応用
4-(モルホリン-1-イル)フェニルマグネシウムブロミドは、科学研究において幅広い用途があります。
有機合成: 複雑な有機分子の合成に使用されます。
医薬品: 医薬品中間体や医薬品の有効成分の合成に使用されます。
材料科学: ポリマーやその他の先進材料の調製に使用されます。
生物学的研究: 研究目的で生体分子の修飾に使用されます。
科学的研究の応用
4-(Morpholin-1-yl)phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Research: Utilized in the modification of biomolecules for research purposes.
作用機序
4-(モルホリン-1-イル)フェニルマグネシウムブロミドの作用機序は、求核剤としての役割に関連しています。この化合物は、他の分子の求電子中心に電子を供与し、新しい結合の形成を促進します。モルホリン環は、水素結合やその他の相互作用にも参加でき、化合物の反応性と選択性に影響を与えます。
6. 類似の化合物との比較
類似の化合物
フェニルマグネシウムブロミド: モルホリン環を持たないより単純なグリニャール試薬です。
4-(ピペリジン-1-イル)フェニルマグネシウムブロミド: モルホリンの代わりにピペリジン環を持つ類似の構造です。
4-(ピロリジン-1-イル)フェニルマグネシウムブロミド: モルホリンの代わりにピロリジン環を含んでいます。
独自性
4-(モルホリン-1-イル)フェニルマグネシウムブロミドは、化学反応における反応性と選択性に影響を与える可能性のあるモルホリン環の存在により、ユニークです。モルホリン環は、追加の相互作用部位を提供することもでき、この化合物を特定の合成用途で特に有用なものにします。
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the morpholine ring.
4-(Piperidin-1-yl)phenylmagnesium Bromide: Similar structure but with a piperidine ring instead of morpholine.
4-(Pyrrolidin-1-yl)phenylmagnesium Bromide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
4-(Morpholin-1-yl)phenylmagnesium bromide is unique due to the presence of the morpholine ring, which can influence its reactivity and selectivity in chemical reactions. The morpholine ring can also provide additional sites for interaction, making this compound particularly useful in certain synthetic applications.
特性
IUPAC Name |
magnesium;4-phenylmorpholine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO.BrH.Mg/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;;/h2-5H,6-9H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMYJMRLEIECGY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrMgNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B12577363.png)
![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)
![N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)
![N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B12577383.png)

![N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide](/img/structure/B12577389.png)
![3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12577404.png)
![1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B12577416.png)


![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)
